1,3-Diméthylthiourée-d6

Vue d'ensemble

Description

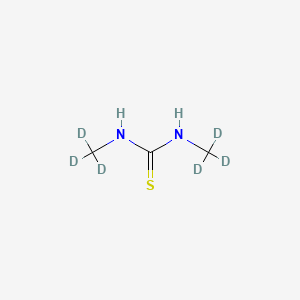

1,3-Dimethylthiourea-d6 is a deuterated derivative of 1,3-dimethylthiourea, a compound with the molecular formula C3H8N2S. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Applications De Recherche Scientifique

1,3-Dimethylthiourea-d6 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

Mode of Action

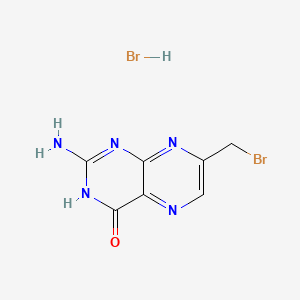

The mechanism of oxidation of 1,3-Dimethylthiourea-d6, a well-known radical scavenger, by acidic bromate has been studied . The stoichiometry of the reaction is 4:3: 4BrO3– + 3CS(NHMe)2 + 3H2O → 3SO42– + 3CO(NHMe)2 + 6H+ + 4Br– . In excess acidic bromate, the reaction stoichiometry is 8:5: 8BrO3– + 5CS(NHMe)2 + H2O → 5SO42– + 5CO(NHMe)2 + 4Br2 + 2H+ .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to interact with TNF protein, resulting in increased expression of ICAM1 protein .

Result of Action

The compound has been found to induce notable cell death in different cell lines of both cancerous and non-cancerous origin . It also has an effect on seed germination and radicle development parameters in maize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethylthiourea-d6. For instance, it has been found to alleviate drought stress by suppressing hydrogen peroxide-dependent abscisic acid-mediated oxidative responses in an antagonistic interaction with salicylic acid in Brassica napus leaves .

Analyse Biochimique

Biochemical Properties

1,3-Dimethylthiourea-d6 plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including cytochrome c oxidase and NADPH oxidase. These interactions are crucial in mitigating oxidative stress within cells. For instance, 1,3-Dimethylthiourea-d6 has been shown to up-regulate the expression of antioxidant genes and enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species .

Cellular Effects

1,3-Dimethylthiourea-d6 exerts several effects on different cell types and cellular processes. It has been observed to inhibit the growth of melanoma cells and induce phenotypic alterations, including changes in mitochondrial structure and function . Additionally, 1,3-Dimethylthiourea-d6 influences cell signaling pathways, gene expression, and cellular metabolism by reducing ATP content and altering energy metabolism . These effects are particularly evident in cells exposed to oxidative stress, where the compound helps maintain cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 1,3-Dimethylthiourea-d6 involves its interaction with various biomolecules. It acts as a scavenger of hydrogen peroxide, thereby reducing oxidative damage within cells. This compound also inhibits the activity of certain enzymes, such as cytochrome c oxidase, which plays a role in the electron transport chain . By modulating the activity of these enzymes, 1,3-Dimethylthiourea-d6 helps regulate cellular redox status and prevent oxidative stress-induced damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dimethylthiourea-d6 can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure to oxidative conditions. Studies have shown that 1,3-Dimethylthiourea-d6 can maintain its antioxidant properties for extended periods, but its long-term effects on cellular function may include gradual degradation and reduced effectiveness . These temporal changes are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 1,3-Dimethylthiourea-d6 in animal models are dose-dependent. At lower doses, the compound effectively mitigates oxidative stress and protects against cellular damage. At higher doses, it may exhibit toxic effects, including alterations in normal cellular functions and potential adverse reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

1,3-Dimethylthiourea-d6 is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as glutathione reductase and superoxide dismutase, which are key players in the detoxification of reactive oxygen species . By modulating these pathways, 1,3-Dimethylthiourea-d6 helps maintain cellular redox balance and prevent oxidative damage.

Transport and Distribution

Within cells and tissues, 1,3-Dimethylthiourea-d6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

1,3-Dimethylthiourea-d6 is localized in specific subcellular compartments, where it exerts its effects. It is often found in the mitochondria, where it interacts with mitochondrial enzymes and proteins involved in oxidative phosphorylation . This localization is crucial for its role in mitigating oxidative stress and maintaining mitochondrial function. Additionally, 1,3-Dimethylthiourea-d6 may undergo post-translational modifications that influence its targeting and activity within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylthiourea-d6 can be synthesized through the reaction of deuterated methylamine with carbon disulfide, followed by methylation. The general reaction scheme is as follows:

-

Reaction of Deuterated Methylamine with Carbon Disulfide: : [ \text{CD3NH2} + \text{CS2} \rightarrow \text{CD3NHCS2H} ]

-

Methylation: : [ \text{CD3NHCS2H} + \text{CH3I} \rightarrow \text{CD3NHCSNHCD3} ]

Industrial Production Methods

Industrial production of 1,3-dimethylthiourea-d6 typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling throughout the process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylthiourea-d6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thioureas.

Comparaison Avec Des Composés Similaires

1,3-Dimethylthiourea-d6 can be compared with other similar compounds, such as:

1,3-Dimethylthiourea: The non-deuterated version, which has similar chemical properties but lacks the tracing capabilities provided by deuterium labeling.

Thiourea: A simpler compound with a similar structure but different reactivity and applications.

N,N’-Dimethylthiourea: Another derivative with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of 1,3-dimethylthiourea-d6 lies in its deuterium labeling, which makes it particularly valuable for research applications where tracing and detailed analysis of reaction pathways are required.

Propriétés

IUPAC Name |

1,3-bis(trideuteriomethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)